4-Fluoro-2-methoxyphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methoxyphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxyaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Temperature: Most reactions proceed at room temperature, although some may require heating.
Major Products
Thiourea Derivatives: Reaction with amines forms thiourea derivatives, which are useful intermediates in organic synthesis.
Isothiocyanate Adducts: Addition reactions with alcohols or thiols result in the formation of isothiocyanate adducts.
Scientific Research Applications
4-Fluoro-2-methoxyphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxyphenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s isothiocyanate group is highly reactive, allowing it to form stable adducts with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl Isothiocyanate: Similar in structure but lacks the fluorine atom.
4-Fluorophenyl Isothiocyanate: Similar but lacks the methoxy group.
2-Methoxyphenyl Isocyanate: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
4-Fluoro-2-methoxyphenyl Isothiocyanate is unique due to the presence of both the fluorine and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its potential as a versatile reagent in organic synthesis and its effectiveness in biological applications.
Properties
Molecular Formula |
C8H6FNOS |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-fluoro-1-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-4-6(9)2-3-7(8)10-5-12/h2-4H,1H3 |
InChI Key |
VZWAFLMOSXHWRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.